molecular formula C16H16N6O4 B14436780 5'-Azido-N-benzoyl-2',5'-dideoxycytidine CAS No. 74597-69-6

5'-Azido-N-benzoyl-2',5'-dideoxycytidine

Cat. No.: B14436780
CAS No.: 74597-69-6
M. Wt: 356.34 g/mol
InChI Key: OBDFXIWMWWPQSJ-OUCADQQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Azido-N-benzoyl-2',5'-dideoxycytidine is a synthetic nucleoside analog characterized by:

  • Structural features: Deoxygenation at the 2' and 5' positions of the ribose sugar, an azido (-N₃) group at the 5' carbon, and a benzoyl-protected cytosine base (N4-benzoyl) .
  • Synthesis: Prepared via deprotection of this compound (compound 11) under basic conditions (pyridine/NH₄OH, 60°C), yielding 98% of the final product .
  • Applications: Primarily used in polymerase incorporation studies due to its 5'-azido moiety, which may serve as a chemical handle for crosslinking or click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction involves the use of triphenylphosphine and water to convert the azido group into an amino group, which can then be further modified to introduce the benzoyl group.

Industrial Production Methods

While specific industrial production methods for 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5’-Azido-N-benzoyl-2’,5’-dideoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This can lead to the formation of modified nucleic acids that can be used to study protein-nucleic acid interactions and other biological processes .

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Features Key Differences
5'-Azido-N-benzoyl-2',5'-dideoxycytidine 2',5'-dideoxyribose; 5'-azido; N4-benzoyl Unique 5'-azido and 2',5'-dideoxy configuration; benzoyl enhances lipophilicity
3'-Azido-2',3'-dideoxycytidine (AzddC) 2',3'-dideoxyribose; 3'-azido Azido at 3' position; acts as chain terminator in DNA synthesis
2',3'-Dideoxycytidine (ddC) 2',3'-dideoxyribose; no azido group Lacks azido; requires phosphorylation for antiviral activity
5'-Amino-2',5'-dideoxycytidine 2',5'-dideoxyribose; 5'-amino (post-deprotection product of 5'-azido derivative) Azido reduced to amino; potential toxicity concerns

Metabolic and Pharmacokinetic Properties

  • Phosphorylation: Lacks a 5'-OH group, preventing activation via nucleoside kinases; unlikely to form triphosphate metabolites . Solubility: The N-benzoyl group increases lipophilicity, improving membrane permeability but reducing water solubility compared to deprotected analogs .
  • 3'-Azido-2',3'-dideoxycytidine (AzddC): Metabolism: The 3'-azido group is reduced to a 3'-amino derivative in the liver, generating toxic intermediates (e.g., 3'-amino-2',3'-dideoxycytidine) . Phosphorylation: Activated via deoxycytidine kinase to mono-, di-, and triphosphate forms, enabling incorporation into viral DNA .
  • 2',3'-Dideoxycytidine (ddC): Metabolism: Phosphorylated to ddCTP, a chain-terminating analog; also metabolized into liponucleotides (e.g., ddCDP-ethanolamine, 45% of total metabolites) . Toxicity: Feedback inhibition by dCTP limits phosphorylation efficiency, reducing therapeutic index compared to AZT .

Physicochemical Properties

Property This compound 3'-Azido-2',3'-dideoxycytidine 2',3'-Dideoxycytidine
Water Solubility Low (benzoyl group) Moderate High
Synthetic Yield 98% 69–80% Commercially available
Stability Stable under basic conditions Sensitive to hepatic reduction Degrades via deamination

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5'-Azido-N-benzoyl-2',5'-dideoxycytidine?

  • Methodological Answer : The synthesis typically involves sequential protection, deoxygenation, and functionalization steps. For example:

2',5'-Dideoxycytidine backbone preparation : Removal of hydroxyl groups at the 2' and 5' positions via Mitsunobu reactions or enzymatic deoxygenation .

N-Benzoylation : Protection of the cytidine base using benzoyl chloride under anhydrous conditions to prevent unwanted side reactions .

5'-Azide introduction : Substitution of the 5'-hydroxyl group with an azide via nucleophilic displacement (e.g., using NaN₃ and a phosphine catalyst) .
Key analytical tools for validation include ¹H/¹³C-NMR (to confirm regioselectivity) and HPLC-MS (to assess purity >98%) .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (δ 8.0–8.5 ppm for benzoyl protons; δ 5.5–6.5 ppm for ribose protons) and ¹³C-NMR (carbonyl peaks at ~167 ppm) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated for C₁₆H₁₆N₆O₄: 356.12) ensures molecular weight accuracy .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects trace impurities .

Q. What is the mechanistic basis for its role as a viral DNA chain terminator?

  • Methodological Answer : Like 2',3'-dideoxycytidine (ddC), the absence of a 3'-hydroxyl group in this compound prevents phosphodiester bond formation during reverse transcription. To study this:

  • Enzymatic Assays : Use HIV-1 reverse transcriptase (RT) with radiolabeled dNTPs; measure incorporation via gel electrophoresis or scintillation counting .
  • Molecular Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to RT’s active site, highlighting steric clashes caused by the 5'-azido group .

Advanced Research Questions

Q. How does the 5'-azido modification influence antiviral activity and resistance profiles?

  • Methodological Answer :

  • Antiviral Activity : Compare IC₅₀ values against wild-type HIV-1 in MT-4 cells using MTT assays. The azido group may reduce efficacy due to steric hindrance but enhance cellular uptake via click chemistry-mediated targeting .
  • Resistance Studies : Serial passage of HIV in increasing drug concentrations identifies mutations (e.g., K65R in RT) via Sanger sequencing. Cross-resistance with ddC is likely .

Q. Can this compound be applied in next-generation sequencing (NGS) technologies?

  • Methodological Answer :

  • Terminator Design : The 5'-azido group enables bioorthogonal tagging (e.g., Cu-free click chemistry with DBCO-fluorophores) for single-molecule sequencing. Compare termination efficiency to ddCTP using TAS-Seq protocols .
  • Kinetic Analysis : Measure incorporation rates via stopped-flow spectroscopy with fluorescently labeled DNA templates .

Q. What analytical challenges arise in quantifying metabolic stability in biological matrices?

  • Methodological Answer :

  • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major metabolites include debenzoylated and azide-reduced derivatives .
  • Stability Assays : Use simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) to assess hydrolytic degradation. Half-life (t₁/₂) calculations guide prodrug optimization .

Q. How do researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell-Type Specificity : Perform comparative cytotoxicity assays (e.g., CC₅₀ in U937 vs. PBMCs) with ATP-based viability kits. U937 monocytes may show higher tolerance due to upregulated efflux pumps .
  • Mechanistic Studies : Use RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) in resistant vs. sensitive lines .

Properties

CAS No.

74597-69-6

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1

InChI Key

OBDFXIWMWWPQSJ-OUCADQQQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.